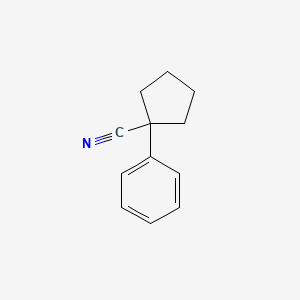

1-Phenylcyclopentanecarbonitrile

Descripción general

Descripción

1-Phenylcyclopentanecarbonitrile is an organic compound with the molecular formula C12H13N. It is characterized by a phenyl group attached to a cyclopentane ring, which is further bonded to a carbonitrile group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with cyclopentanone in the presence of a base, such as sodium ethoxide. The reaction proceeds via nucleophilic addition of the nitrile group to the carbonyl group, followed by cyclization to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenylcyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

It appears the query is focused on gathering documented applications, research findings, and insights specifically for the chemical compound 1-Phenylcyclopentanecarbonitrile.

This compound: Overview

- Description : this compound is a chemical compound with the CAS No. 77-57-6 . It has a molecular formula of C12H13N and a molecular weight of 171.24 .

- Synonyms : This compound is also known as Pentoverine impurity 11, Pentoxyverine Impurity 7, 1-Phenylcyclopentanenitrile, and other similar names .

- Properties : 1-Phenyl-1-cyclopentanecarbonitrile has a boiling point of 135-140 °C (at 10 mmHg), a density of 1.03, and a refractive index of 1.5325-1.5345 . It is recommended to be stored at room temperature .

Potential Applications and Research Areas

While the search results do not directly specify applications of this compound, they do provide contexts that suggest potential research and application areas:

- Pharmaceutical Research : As an impurity of Pentoverine and Pentoxyverine , this compound may be used as a reference standard or intermediate in pharmaceutical research. Esters of 1-phenyl cyclopentane carboxylic acid (derived from this compound) with aminoalcohols have antispasmodic and antitussive properties .

- Chemical Synthesis : this compound can be a starting material or intermediate in synthesizing other organic compounds . For example, it can be used to prepare 1-phenyl cyclopentane carboxylic acid through hydrolysis in an acidic medium .

- Kinase Inhibitor Development : Aromatic nitration of this compound is relevant in the synthesis of rapamycin .

- Bioactive Compound Research : Bioactive compounds, including phenolic compounds, are of interest for their antioxidant and anti-inflammatory properties and their effects on conditions like diabetes . While this compound is not a phenolic compound, research into bioactive compounds may provide a context for exploring its potential biological activities or uses in related chemical syntheses.

Further Research

Mecanismo De Acción

The mechanism of action of 1-Phenylcyclopentanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects in various chemical and biological processes .

Comparación Con Compuestos Similares

1-Phenylcyclohexanecarbonitrile: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Phenylacetonitrile: Lacks the cyclopentane ring, simpler structure.

Cyclopentanecarbonitrile: Lacks the phenyl group, simpler structure.

Uniqueness: 1-Phenylcyclopentanecarbonitrile is unique due to the combination of a phenyl group, a cyclopentane ring, and a nitrile group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Actividad Biológica

1-Phenylcyclopentanecarbonitrile (C12H13N) is an organic compound with potential biological activity. This article explores its biological properties, focusing on cytotoxicity, mechanism of action, and structure-activity relationships, supported by relevant case studies and research findings.

This compound is characterized by a phenyl group attached to a cyclopentane ring with a carbonitrile functional group. Its molecular structure allows for various interactions within biological systems, which can influence its pharmacological properties.

Cytotoxic Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, in vitro tests revealed significant activity against HL-60 human leukemia cells. The compound demonstrated an IC50 value of approximately 8.1 µM, indicating effective inhibition of cell proliferation at relatively low concentrations .

The mechanism by which this compound exerts its cytotoxic effects appears to involve interference with cellular processes such as DNA replication and cell cycle progression. Molecular docking studies suggest that the compound may intercalate with DNA, similar to other known anticancer agents like daunorubicin. This interaction can inhibit DNA polymerase activity, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the phenyl substituent or modifications to the carbon chain can significantly alter its lipophilicity and, consequently, its biological potency. Compounds with higher lipophilicity tend to exhibit increased cytotoxicity, adhering to Lipinski’s rule of five, which suggests that optimal drug candidates should have a logP value between 1 and 5 .

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various analogues of phenylcyclopentanecarbonitrile and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the cyclopentane ring could enhance cytotoxic properties while maintaining low toxicity towards normal cells .

- Mechanistic Insights : Research involving molecular dynamics simulations has provided insights into how these compounds interact with target proteins involved in cancer progression, such as BACE-1 and cytochrome P450 enzymes . These interactions are crucial for understanding the therapeutic potential of this compound.

Propiedades

IUPAC Name |

1-phenylcyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXMFFGTPGAGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227812 | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-57-6 | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLCYCLOPENTANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4L4UA4Y3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper "Reaction of 1-phenylcyclopentanecarbonitrile with methylmagnesium iodide. Formation of bis(1-phenylcyclopentyl) ketone"?

A1: The research paper focuses on the reaction between this compound and methylmagnesium iodide. The primary finding is the unexpected formation of bis(1-phenylcyclopentyl) ketone as the major product []. This suggests a deviation from the typical Grignard reaction pathway, where the expected product would be a tertiary alcohol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.